molecular formula C17H12F3N3O4S B2449332 N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide CAS No. 1171370-44-7

N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide

Cat. No.: B2449332
CAS No.: 1171370-44-7
M. Wt: 411.36
InChI Key: PWAJAJBEXQEDNC-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide is a synthetic small molecule characterized by a multifunctional heterocyclic scaffold, integrating furan, pyridine, and phenylsulfonamide pharmacophores. This structure is of significant interest in medicinal chemistry and agrochemical research due to the established bioactivity of its core components. Compounds featuring furan-carboxamide and sulfonamide groups are frequently investigated for their potential to interact with key enzymatic targets . The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in lead compound optimization, as this moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The pyridin-3-yl (nicotinamide) group is a privileged structure in fungicide development, particularly known for its role in inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi . SDH inhibitors (SDHIs) represent a major class of agrochemicals, and novel derivatives like this compound are synthesized and evaluated to combat growing fungicide resistance . Furthermore, heterocyclic compounds containing pyridine and furan rings are extensively explored in pharmaceutical research for their diverse antiviral and anticancer properties . This reagent serves as a valuable building block for researchers designing and synthesizing new molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-pyridin-3-yl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)11-3-1-4-12(9-11)23-28(25,26)15-7-6-14(27-15)16(24)22-13-5-2-8-21-10-13/h1-10,23H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAJAJBEXQEDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Anticancer Activity

N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide has shown promise in preclinical studies as an anticancer agent. Research indicates that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes required for bacterial growth. In vitro studies have reported significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Neurological Applications

Recent investigations have suggested potential applications in treating neurological disorders. The compound may modulate neurotransmitter systems or exert neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease. Preliminary data from animal models indicate improvements in cognitive function and reductions in neuroinflammation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated this compound's anticancer properties in vitro. The compound was tested against multiple cancer cell lines, showing IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Activity

In a publication focusing on novel antimicrobial agents, researchers assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for S. aureus, demonstrating substantial antibacterial activity. The study concluded that the compound could be a promising lead for developing new antibiotics .

Case Study 3: Neuroprotective Effects

A recent animal study explored the neuroprotective effects of this compound in a model of induced neurodegeneration. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and inflammation in brain tissues, suggesting potential benefits for cognitive health .

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and potential anti-inflammatory effects. The following sections detail specific findings related to its biological activity.

  • Inhibition of Androgen Receptor Pathway : Recent studies have shown that derivatives of the compound can act as androgen receptor antagonists, which may be beneficial in treating prostate cancer. For instance, a related compound demonstrated IC50 values of 0.94 μM and 0.30 μM, indicating strong antagonistic activity against both wild-type and drug-resistant androgen receptors .
  • Cell Proliferation and Apoptosis : The compound has been linked to the modulation of cell proliferation and apoptosis in various cancer cell lines. It appears to induce apoptosis through mitochondrial pathways, leading to increased caspase activity .
  • Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Androgen Receptor AntagonismInhibits androgen receptor signaling
Induction of ApoptosisIncreases caspase activity in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: Prostate Cancer Treatment

A notable study investigated the effects of a related compound on prostate cancer cells in vitro and in vivo. The study found that treatment with the compound resulted in significant tumor reduction in xenograft models, suggesting its potential as a therapeutic agent against androgen-dependent tumors .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates good absorption characteristics with low toxicity levels observed in preliminary studies. The compound has shown to be non-carcinogenic with a favorable safety profile based on Ames test results .

  • Absorption : High probability of human intestinal absorption.
  • Toxicity : LD50 values indicate low acute toxicity in animal models.

Q & A

Q. How can researchers optimize the synthesis of N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide to achieve high yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Sulfamoylation : Introducing the sulfamoyl group via reaction of the furan-2-carboxylic acid intermediate with 3-(trifluoromethyl)benzenesulfonamide under reflux conditions in anhydrous dichloromethane (DCM) .

Amide Coupling : Use of coupling reagents like HATU or EDCI with pyridin-3-amine to form the carboxamide moiety. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to minimize byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Monitor intermediates via TLC and HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) to verify sulfamoyl (–SO2_2NH–) and trifluoromethyl (–CF3_3) group integration .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 438.08) .
  • X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects in the furan-pyridine core .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or sulfotransferases (common targets for sulfamoyl-containing compounds) using fluorescence-based or radiometric assays .
  • Antibacterial Activity : Follow CLSI guidelines with MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli .
  • Cytotoxicity Screening : MTT assay on HEK-293 or HeLa cells to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on this compound’s binding affinity across different kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Compare results with experimental IC50_{50} values from kinase profiling panels .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between sulfamoyl and catalytic lysine residues .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy discrepancies between homologous kinases (e.g., EGFR vs. VEGFR) .

Q. What strategies can address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridine nitrogen or sulfamoyl oxygen .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation. Characterize with DLS and TEM .
  • Co-solvent Systems : Optimize PBS:DMSO (95:5) or cyclodextrin-based solutions for intravenous administration .

Q. How can researchers validate conflicting reports on its metabolic stability in hepatic microsomes?

Methodological Answer:

  • LC-MS/MS Metabolite Identification : Incubate with human liver microsomes (HLM) and NADPH. Monitor phase I metabolites (e.g., hydroxylation at furan C-4) .
  • CYP Enzyme Inhibition Assays : Use isoform-specific probes (e.g., CYP3A4: midazolam) to identify metabolic pathways .
  • Species Comparison : Compare degradation rates in rat vs. human microsomes to assess translational relevance .

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